Ralitoline vs. CI-953: Superior In Vitro Potency for Sodium Channel Blockade and Binding Affinity
In a direct head-to-head in vitro study, Ralitoline demonstrated greater potency than the closely related analog CI-953 in blocking sustained repetitive firing of sodium action potentials and in displacing [3H]BTX-b from rat brain synaptosomes. Ralitoline's IC50 for blocking sodium action potentials was 2 µM, compared to 5 µM for CI-953, representing a 2.5-fold increase in potency [1]. The Kd for [3H]BTX-b binding displacement was 25 µM for Ralitoline and 29 µM for CI-953, indicating higher binding affinity [2].
| Evidence Dimension | IC50 for blockade of sustained repetitive sodium action potentials |
|---|---|
| Target Compound Data | 2 µM |
| Comparator Or Baseline | CI-953: 5 µM |
| Quantified Difference | 2.5-fold higher potency |
| Conditions | Cultured mouse spinal cord neurons; whole-cell current-clamp recordings |
Why This Matters
Higher in vitro potency at the molecular target suggests that Ralitoline may achieve equivalent anticonvulsant effects at lower concentrations, which can be a critical factor in minimizing off-target effects and optimizing therapeutic windows in preclinical studies.
- [1] Rock DM, et al. Ralitoline (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-alpha-benzoate binding in vitro. Epilepsy Res. 1991;8(3):197-203. View Source
- [2] Rock DM, et al. Ralitoline (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-α-benzoate binding in vitro. Epilepsy Res. 1991;8(3):197-203. View Source
